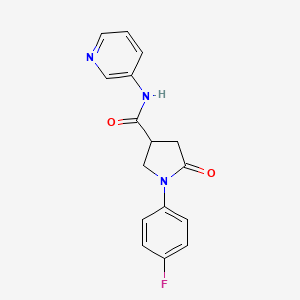![molecular formula C20H17BrN2O2S B5413626 N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide](/img/structure/B5413626.png)
N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide is a chemical compound with the molecular formula C20H16BrN3O2S. It is commonly referred to as BPS and is used as a tool compound for studying the role of sulfonyl-containing molecules in various biological processes. BPS is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells.
Wirkmechanismus
BPS inhibits N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide by binding to the active site of the enzyme. The binding of BPS to this compound results in the inhibition of the enzyme's activity, which leads to a decrease in the pH of the cancer cells. This decrease in pH has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BPS has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to decrease the pH of cancer cells, which is believed to be the mechanism behind its anti-cancer activity. BPS has been shown to have no effect on the growth of normal cells, indicating its specificity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPS is a potent inhibitor of N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide, which makes it a valuable tool compound for studying the role of sulfonyl-containing molecules in various biological processes. However, BPS has some limitations for lab experiments. It is a relatively expensive compound, which limits its use in large-scale experiments. Additionally, BPS has a relatively short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of BPS in scientific research. One potential application is in the development of new cancer therapies. BPS has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, indicating its potential as a cancer therapeutic. Additionally, the use of BPS in combination with other cancer therapies may enhance their efficacy.
Another potential application of BPS is in the study of the role of N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide in various biological processes. This compound is involved in the regulation of pH in cancer cells, but its role in other biological processes is not well understood. The use of BPS as a tool compound may help to elucidate the role of this compound in these processes.
Conclusion
In conclusion, this compound is a valuable tool compound for studying the role of sulfonyl-containing molecules in various biological processes. It is a potent inhibitor of this compound, which is overexpressed in various cancer cells. BPS has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, indicating its potential as a cancer therapeutic. Additionally, the use of BPS in combination with other cancer therapies may enhance their efficacy. There are several future directions for the use of BPS in scientific research, including the development of new cancer therapies and the study of the role of this compound in various biological processes.
Synthesemethoden
The synthesis of BPS involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methyl-N-phenylbenzenecarboximidamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield BPS.
Wissenschaftliche Forschungsanwendungen
BPS has been extensively used as a tool compound for studying the role of sulfonyl-containing molecules in various biological processes. It is a potent inhibitor of N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide, which is overexpressed in various cancer cells. This compound is involved in the regulation of pH in cancer cells and is therefore a potential target for cancer therapy. BPS has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-2-methyl-N-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-15-7-5-6-10-19(15)20(22-17-8-3-2-4-9-17)23-26(24,25)18-13-11-16(21)12-14-18/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIZGRQJLRJAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NS(=O)(=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5413545.png)
![5-(3-bromophenyl)-4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413547.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5413575.png)
![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5413578.png)
![(4aS*,8aR*)-1-propyl-6-{[6-(trifluoromethyl)pyridin-3-yl]methyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5413580.png)
![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B5413583.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5413593.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5413609.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5413610.png)
![N'-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N,2-trimethylpropane-1,3-diamine](/img/structure/B5413612.png)
![6-(2-methylphenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5413624.png)
![4-(5-methylpyridin-2-yl)-1-[(2-morpholin-4-ylpyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5413631.png)
